molecular formula C5H6ClN3O B6612053 (2-amino-6-chloropyrimidin-4-yl)methanol CAS No. 688782-75-4

(2-amino-6-chloropyrimidin-4-yl)methanol

Cat. No. B6612053
CAS RN: 688782-75-4
M. Wt: 159.57 g/mol
InChI Key: OXNCJDVMZXVRRY-UHFFFAOYSA-N
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Description

(2-amino-6-chloropyrimidin-4-yl)methanol, commonly referred to as 2-chloro-6-amino-4-methylpyrimidine, is a versatile and important chemical compound used in scientific research and laboratory experiments. This compound is a heterocyclic aromatic amine, which is characterized by having both an aromatic ring and an amine group. It is a colorless solid at room temperature and has a molecular weight of 149.57 g/mol. It is also soluble in a variety of organic solvents and has a melting point of 89-91°C.

Scientific Research Applications

2-chloro-6-amino-4-methylpyrimidine has a variety of applications in scientific research and laboratory experiments. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, it is used to produce a variety of dyes, catalysts, and other chemicals.

Mechanism of Action

2-chloro-6-amino-4-methylpyrimidine acts as a proton donor, donating a proton to the nucleophile in a reaction. This proton donation causes the nucleophile to become more reactive, allowing it to react with other molecules. Additionally, the compound can act as a base, accepting a proton from a molecule and forming a new bond. This can be used in various reactions, such as the formation of amides and esters.
Biochemical and Physiological Effects
2-chloro-6-amino-4-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have anti-oxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

2-chloro-6-amino-4-methylpyrimidine is a versatile and useful compound for laboratory experiments. Its low cost and availability make it an attractive option for research. Additionally, its stability and solubility in a variety of solvents make it easy to work with. However, it can be toxic if not handled properly, and it is not suitable for use in humans.

Future Directions

There are a variety of potential future directions for the use of 2-chloro-6-amino-4-methylpyrimidine. It could be used in the synthesis of more complex pharmaceuticals and chemicals. Additionally, it could be used in the development of new pesticides, herbicides, and other agricultural chemicals. Furthermore, it could be used in the synthesis of new dyes, catalysts, and other chemicals. Finally, it could be used in the development of new drugs and therapies for a variety of diseases and conditions.

properties

IUPAC Name

(2-amino-6-chloropyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNCJDVMZXVRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.5 g (55.97 mmol) of methyl 2-amino-6-chloropyrimidine-4-carboxylate (prepared according to G. Doyle Daves, Fred Baiocchi, Roland K. Robins, and C. C. Cheng, J. Org. Chem., 26 (1961), 2755-2763) are initially charged in 450 ml of ethanol. 21.17 g (559.74 mmol) of sodium borohydride are added, and the mixture is stirred at room temperature for 2 hours. 500 ml of ethyl acetate and 500 ml of water are added, and the solution is stirred for 30 minutes. The phases are separated and the aqueous phase is extracted three times with ethyl acetate (in each case 100 ml). The combined organic phases are washed with saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and concentrated. This gives 7.21 g (85% of theory) of product.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
21.17 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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